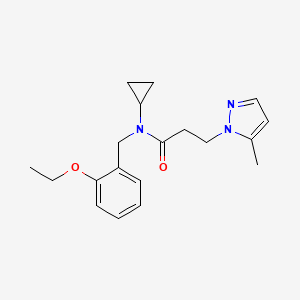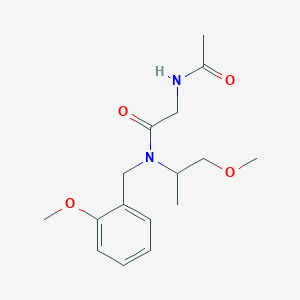![molecular formula C16H16N4OS B5906347 (2S)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-3-phenylpropanamide](/img/structure/B5906347.png)
(2S)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-3-phenylpropanamide is a synthetic organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-3-phenylpropanamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the amino group and subsequent coupling with the phenylpropanamide moiety. Common reagents used in these reactions include thionyl chloride, amines, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
(2S)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of (2S)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-3-phenylpropanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Praziquantel: An anthelmintic medication with a different structure but similar biological activity.
Uniqueness
(2S)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-3-phenylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thieno[2,3-d]pyrimidine core and phenylpropanamide moiety make it a versatile compound for various applications.
Properties
IUPAC Name |
(2S)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-10-18-15(12-7-8-22-16(12)19-10)20-13(14(17)21)9-11-5-3-2-4-6-11/h2-8,13H,9H2,1H3,(H2,17,21)(H,18,19,20)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMYUHNEAOJXIU-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=CSC2=N1)NC(CC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C2C=CSC2=N1)N[C@@H](CC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1,3-benzodioxol-4-ylmethyl)(3-thienylmethyl)amino]butan-1-ol](/img/structure/B5906265.png)
![1-(1-{1-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine](/img/structure/B5906268.png)
![2-amino-N-[3-(2,3-dimethylphenoxy)propyl]-N-methylacetamide](/img/structure/B5906281.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5906293.png)

![3-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol](/img/structure/B5906313.png)
![N-{3-[(1-benzyl-2-fluoroethyl)amino]-3-oxopropyl}-2-fluorobenzamide](/img/structure/B5906321.png)
![2-(1H-indol-3-yl)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]acetamide](/img/structure/B5906339.png)
![N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5906340.png)
![N-(2,6-dimethylphenyl)-2-[(3-pyridin-3-ylpropanoyl)amino]benzamide](/img/structure/B5906345.png)

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B5906362.png)

![3,5-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]adamantane-1-carboxamide](/img/structure/B5906374.png)
